molecular formula C₂₄H₃₇NaO₇ B1153211 6'-Hydroxymethyl Lovastatin Sodium Salt

6'-Hydroxymethyl Lovastatin Sodium Salt

Cat. No.: B1153211
M. Wt: 460.54
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Hydroxymethyl Lovastatin Sodium Salt is a significant mammalian metabolite of Lovastatin, a potent fungal metabolite and HMG-CoA reductase inhibitor . As a key reference standard, this compound is essential for analytical research and development, particularly in the analysis of Lovastatin and its metabolic profile . Researchers value this metabolite for its role in drug metabolism studies, which are critical for understanding the pharmacokinetics and bioavailability of the parent drug, Lovastatin . The primary mechanism of action for the active forms of Lovastatin, including its metabolites, is the competitive inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the rate-limiting step in the cholesterol biosynthesis pathway in the liver. By inhibiting this process, these compounds effectively reduce endogenous cholesterol production, which leads to an upregulation of LDL receptors on hepatocytes and increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream . This product is intended for research applications such as analytical method development, method validation, and quality control in pharmaceutical settings . It is supplied as a high-quality reference standard with comprehensive characterization data to ensure compliance with regulatory guidelines. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₄H₃₇NaO₇

Molecular Weight

460.54

Synonyms

[1S-[1α(βS*,δS*),2α,6α,8β(R*),8aα]]-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-6-(hydroxymethyl)-2-methyl-8-(2-methyl-1-oxobutoxy)-1-naphthaleneheptanoic Acid Sodium Salt; 

Origin of Product

United States

Biosynthetic and Synthetic Pathways of 6 Hydroxymethyl Lovastatin Sodium Salt

Biogenesis of Lovastatin (B1675250) Precursors within Fungal Systems

The journey to 6'-Hydroxymethyl Lovastatin Sodium Salt begins with the natural production of its parent compound, lovastatin, a secondary metabolite primarily produced by the fungus Aspergillus terreus. nih.govwikipedia.org The biosynthesis of lovastatin is a complex process orchestrated by a cluster of 18 genes, often referred to as the "lov" cluster. researchgate.netmedcraveonline.com These genes encode a suite of enzymes that work in concert to assemble the molecule from simple acetate (B1210297) units.

At the heart of this pathway are two large, multifunctional polyketide synthases (PKSs): lovastatin nonaketide synthase (LNKS), encoded by the lovB gene, and lovastatin diketide synthase (LDKS), encoded by the lovF gene. nih.govresearchgate.net LNKS is responsible for the synthesis of the nonaketide portion of lovastatin, which undergoes a crucial cyclization to form the characteristic hexahydronaphthalene (B12109599) ring system. nih.gov The diketide synthase, LDKS, concurrently produces the 2-methylbutyrate (B1264701) side chain. nih.govresearchgate.net

The assembly of the lovastatin backbone involves a series of enzymatic reactions, including condensation, reduction, and dehydration steps, catalyzed by different domains within the PKS enzymes. nih.govresearchgate.net Key genes within the lovastatin cluster, such as lovC (encoding an enoyl reductase) and lovD (encoding a transesterase), play vital roles in the modification and final assembly of the molecule. researchgate.netnih.gov The biosynthesis is also subject to regulation by factors encoded within the gene cluster, such as LovE, a transcriptional regulatory factor. medcraveonline.com The production of lovastatin is often initiated under conditions of nutrient limitation, such as carbon source starvation, following a period of rapid biomass growth. nih.gov

Enzymatic Transformations Leading to 6'-Hydroxylated and Hydroxymethylated Lovastatin Derivatives

The introduction of a hydroxyl or hydroxymethyl group at the 6'-position of the lovastatin molecule is a key transformation that can occur through the action of specific enzymes, particularly those from the cytochrome P450 (CYP) superfamily. nih.govnih.gov These monooxygenases are known for their ability to catalyze the oxidation of a wide range of substrates.

While the direct biosynthesis of 6'-hydroxymethyl lovastatin by wild-type Aspergillus terreus is not extensively documented, research has shown that other microorganisms can perform this biotransformation. For instance, a novel cytochrome P450 enzyme, designated CYP105A44, was isolated from Amycolatopsis sp. CGMCC1149. nih.gov This enzyme was found to hydroxylate lovastatin to produce what was identified as 3-hydroxymethyl lovastatin, a likely synonym for a 6'-hydroxymethyl derivative. nih.gov

Furthermore, studies on the metabolism of lovastatin in mammalian systems have revealed that cytochrome P450 enzymes, specifically members of the CYP3A family, are responsible for the oxidation of lovastatin primarily at the 6'-position, leading to the formation of 6'-beta-hydroxy-lovastatin. nih.govnih.gov While this is a hydroxyl group rather than a hydroxymethyl group, it highlights the enzymatic potential for modification at this specific carbon.

The enzymatic hydroxylation of lovastatin precursors is also a significant area of research. For example, the hydroxylation of compactin (a close structural analog of lovastatin) to pravastatin (B1207561) is a well-known microbial biotransformation. Computational-aided engineering of cytochrome P450 enzymes, such as CYP105AS1, has been employed to improve the stereoselectivity of this hydroxylation reaction, demonstrating the potential for creating tailored biocatalysts for specific hydroxylation reactions on statin molecules.

Chemoenzymatic and Chemical Synthesis Strategies for this compound

The targeted synthesis of this compound in the laboratory involves a combination of enzymatic and chemical methods, leveraging the strengths of both approaches to achieve specific molecular modifications.

Strategies for Stereoselective Hydroxylation and Derivatization

Chemoenzymatic approaches often utilize the high selectivity of enzymes to introduce functional groups at specific positions, which can be challenging to achieve through purely chemical means. A key strategy involves the use of isolated or engineered enzymes, such as cytochrome P450s, to perform stereoselective hydroxylation of lovastatin or its precursors. As mentioned, CYP105A44 has been identified as a hydroxylase capable of converting lovastatin to a hydroxymethylated derivative. nih.gov The in vitro reconstruction of this catalytic system requires the P450 enzyme, a suitable redox partner like ferredoxin and ferredoxin-NADP+ reductase, and a source of reducing equivalents such as NADH. nih.gov

From a purely chemical synthesis perspective, the introduction of a hydroxymethyl group at the 6'-position of the complex lovastatin molecule would require a multi-step process. This would likely involve the protection of other reactive functional groups on the molecule, followed by a targeted reaction to introduce the hydroxymethyl group, and subsequent deprotection steps. Stereoselective synthesis of related compounds, such as 16-hydroxymethyl steroid derivatives, has been achieved through the reduction of a 16-hydroxymethylene intermediate, which yields a mixture of diastereomeric diols. nih.gov A similar strategy could potentially be adapted for the synthesis of 6'-hydroxymethyl lovastatin.

The final step in the synthesis of the target compound is the formation of the sodium salt. This is typically achieved by first hydrolyzing the lactone form of the lovastatin derivative to its corresponding open-ring hydroxy acid. This can be done by treatment with a base such as sodium hydroxide. google.comnih.gov The resulting hydroxy acid can then be isolated and subsequently converted to the sodium salt by reacting it with a sodium-containing base, such as sodium 2-ethylhexanoate. google.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the purity of the final product. A variety of chromatographic and crystallization techniques are employed for this purpose.

For the purification of lovastatin and its derivatives from fermentation broths or reaction mixtures, extraction into an organic solvent is a common initial step. google.comnih.govgoogle.com Solvents like ethyl acetate or butyl acetate are frequently used. google.comgoogle.com The pH of the aqueous phase is often adjusted to optimize the extraction efficiency. google.com

Column chromatography is a widely used technique for the purification of statins. nih.govmdpi.com Silica gel is a common stationary phase, and the mobile phase often consists of a mixture of solvents such as dichloromethane (B109758) and ethyl acetate, or n-hexane and ethyl acetate. nih.govmdpi.com The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water-methanol or water-acetonitrile), is also effective for purifying statins, including their sodium salt forms. nih.gov

Crystallization is another crucial purification step. google.comgoogle.com After chromatographic purification, the fractions containing the desired compound are pooled, the solvent is evaporated, and the compound is recrystallized from a suitable solvent or solvent mixture. This process helps to remove remaining impurities and to obtain the final product in a highly pure, crystalline form. For the sodium salt, crystallization can be induced by the addition of a less polar solvent to a solution of the salt in a more polar solvent. google.com

The purity of the isolated compounds is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the final product. nih.govnih.gov

Metabolic Profiling and Biotransformation Studies

In Vitro Microsomal Metabolism of Lovastatin (B1675250) to 6'-Hydroxymethyl Lovastatin

In vitro studies using liver microsomes have been instrumental in elucidating the metabolic fate of lovastatin. These studies have shown that the primary site of oxidative metabolism on the lovastatin molecule is the 6'-position of the fused-ring system. nih.govnih.gov This leads to the formation of hydroxylated derivatives, which are key metabolites in its biotransformation cascade. nih.gov

The hydroxylation of lovastatin is predominantly catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. nih.gov Specifically, isoforms belonging to the CYP3A subfamily, namely CYP3A4 and CYP3A5, have been identified as the principal enzymes responsible for the oxidative metabolism of lovastatin in humans. nih.govpharmgkb.orgnih.gov These enzymes are highly expressed in the liver and gut. nih.gov

Research using human liver microsomes has demonstrated a strong correlation between the content of CYP3A enzymes and the rate of lovastatin oxidation. nih.gov Immunoinhibition studies have confirmed this, showing that antibodies against CYP3A significantly inhibit the metabolism of lovastatin at the 6'-position. nih.gov For instance, anti-human P450 3A antibodies were shown to inhibit lovastatin metabolism in human liver microsomes. nih.gov The extensive first-pass metabolism of lovastatin in the liver is mediated by CYP3A4 and CYP3A5. pharmgkb.org These findings firmly establish that CYP3A4 and CYP3A5 are the major catalysts in the formation of 6'-hydroxylated metabolites from lovastatin. nih.govnih.gov

Lovastatin is administered as an inactive lactone prodrug. pharmgkb.orgnih.govf1000research.com For it to become pharmacologically active, the lactone ring must be hydrolyzed to its open β-hydroxy acid form. pharmgkb.orgf1000research.com This hydrolysis is a critical step in its biotransformation. While the primary focus is often on CYP-mediated oxidation, esterases present in the liver and other tissues are responsible for this hydrolytic conversion. researchgate.net The conversion to the active acid form is not catalyzed by liver microsomes. nih.gov

Beyond the liver, enzymes in the gastrointestinal tract can also contribute to lovastatin's metabolism. proquest.com However, the primary routes of biotransformation, including oxidation and hydrolysis, are most significant within the liver. pharmgkb.orgnih.gov

Significant species-specific differences have been observed in the metabolic profiling of lovastatin. nih.govnih.gov While the formation of 6'-hydroxylated metabolites occurs across species like mice, rats, dogs, and humans, the relative importance of different metabolic pathways varies. nih.gov

In humans and dogs, cytochrome P-450-mediated oxidation is the primary route of phase I metabolism. nih.gov In contrast, rodents such as mice and rats exhibit an additional major metabolic pathway involving the beta-oxidation of the dihydroxy acid side chain, a process only observed to a minor extent in humans and dogs. nih.gov

Comparative Overview of Lovastatin Metabolism Across Species
SpeciesPrimary Metabolic Pathway(s)Key Metabolites Noted in ResearchReference
HumanCytochrome P-450 Oxidation, Lactone Hydrolysis6'-hydroxylated dihydroxy acid, 6'-exomethylene derivatives nih.gov
DogCytochrome P-450 Oxidation, Lactone Hydrolysis6'-hydroxylated dihydroxy acid (major), 6'-exomethylene derivative (minor) nih.gov
RatCytochrome P-450 Oxidation, Beta-oxidation, Lactone Hydrolysis6'-beta-hydroxy-lovastatin, 6'-exomethylene derivative, Pentanoic acid derivative (via beta-oxidation) nih.govnih.govnih.gov
MouseCytochrome P-450 Oxidation, Beta-oxidation, Lactone Hydrolysis6'-beta-hydroxy-lovastatin, Pentanoic acid derivative (major metabolite in liver) nih.govnih.govnih.gov

Identification of 6'-Hydroxymethyl Lovastatin as a Primary or Secondary Metabolite of Lovastatin

The 6'-hydroxylated derivatives of lovastatin are considered primary metabolites, formed directly from the parent compound through CYP3A-mediated oxidation. nih.govnih.gov Studies have identified the 6'-hydroxylated metabolite of the dihydroxy acid as a major metabolite found in the bile of rats and dogs. nih.gov In human bile, these metabolites are also present in significant proportions, particularly after hydrolysis procedures used in analysis. nih.gov Furthermore, the 6'-hydroxy derivative is listed among the major active metabolites present in human plasma. nih.gov The biotransformation of lovastatin by liver microsomes occurs primarily at the 6'-position, reinforcing its status as a direct, primary metabolic product. nih.govnih.gov

Formation of Related Metabolites (e.g., 6'-beta-Hydroxylovastatin, 6'-exomethylene derivatives, β-hydroxy acid forms) and Their Interconversion

The metabolism of lovastatin is complex, yielding a variety of related structures. The hydroxylation at the 6'-position is stereoselective, primarily producing 6'-beta-hydroxy-lovastatin. nih.gov Alongside hydroxylation, a novel dehydrogenation reaction, also catalyzed by cytochrome P450, results in the formation of a 6'-exomethylene derivative. nih.govnih.gov Both 6'-beta-hydroxy-lovastatin and the 6'-exomethylene derivative have been identified as significant metabolites in rats, dogs, and humans. nih.govnih.gov

These oxidized metabolites, along with the parent compound lovastatin, exist in both a lactone form and a pharmacologically active open β-hydroxy acid form. nih.govnih.gov The hydrolysis of the lactone ring is a key interconversion. nih.gov It has also been noted that 6'-beta-hydroxy-lovastatin can undergo rearrangement to 3'-Hydroxy-iso-delta 4',5'-lovastatin under mildly acidic conditions, indicating that some detected compounds may be artifacts of isolation procedures rather than direct metabolites. nih.gov However, the hydroxy acid form of lovastatin itself is not a good substrate for further microsomal oxidation. nih.gov

Key Lovastatin Metabolites and Their Formation Pathways
MetaboliteFormation PathwayEnzymes InvolvedReference
Lovastatin β-hydroxy acidHydrolysis of lactone ringEsterases pharmgkb.orgresearchgate.net
6'-beta-HydroxylovastatinStereoselective hydroxylation at the 6'-positionCYP3A4, CYP3A5 nih.govnih.gov
6'-exomethylene lovastatinDehydrogenation at the 6'-positionCytochrome P450 (CYP3A) nih.govnih.govnih.gov
3"-hydroxy-lovastatinHydroxylation of the methylbutyryl side chainCytochrome P450 nih.govnih.gov
Pentanoic acid derivativeBeta-oxidation of the dihydroxy acid side chainNot specified (prominent in rodents) nih.govnih.gov

Molecular Pharmacology and Enzymatic Inhibition Mechanisms

Comparative HMG-CoA Reductase Inhibitory Activity of 6'-Hydroxymethyl Lovastatin (B1675250) Sodium Salt

The direct inhibitory activity of 6'-Hydroxymethyl Lovastatin Sodium Salt on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, is not extensively documented in publicly available scientific literature. This compound is primarily recognized as a metabolite or impurity of Lovastatin. researchgate.net While detailed enzymatic assays for this specific derivative are not readily found, the foundational principles of HMG-CoA reductase inhibition by statins are well-established through studies of its parent compound, Lovastatin, and its active hydroxy acid form.

Determination of Inhibitory Constants (e.g., Ki, IC50) through Enzyme Assays

Specific inhibitory constants such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound are not reported in the reviewed scientific literature.

For comparison, the active, open-ring form of Lovastatin, known as Lovastatin hydroxy acid sodium salt (or Mevinolinic acid), is a highly potent inhibitor of HMG-CoA reductase with a reported Ki value of 0.6 nM. medchemexpress.com The IC50 value for Lovastatin in a cell-free assay has been determined to be 3.4 nM. mdpi.com IC50 values for Lovastatin in inhibiting cholesterol synthesis in cell-based assays, such as in HepG2 cells, have also been reported. researchgate.net

Enzyme assays to determine these constants for a given inhibitor typically involve incubating the purified HMG-CoA reductase enzyme with its substrate, HMG-CoA, and a cofactor like NADPH. The rate of NADPH oxidation, which is proportional to the enzyme's activity, is measured spectrophotometrically. To determine the IC50, the assay is performed with a range of inhibitor concentrations, and the concentration that reduces enzyme activity by 50% is calculated. The Ki value is often determined through kinetic studies, such as Dixon plots or non-linear regression analysis of enzyme activity at various substrate and inhibitor concentrations.

Table 1: Reported Inhibitory Constants for Lovastatin and its Active Form

CompoundAssay TypeTargetInhibitory Constant
LovastatinCell-freeHMG-CoA ReductaseIC50 = 3.4 nM mdpi.com
Lovastatin hydroxy acid sodium saltEnzyme InhibitionHMG-CoA ReductaseKi = 0.6 nM medchemexpress.com
LovastatinHepG2 cellsCholesterol SynthesisIC50 = 0.05 µM mdpi.com

This table presents data for Lovastatin and its active form for comparative context, as specific data for this compound is not available.

Analysis of Competitive Inhibition Kinetics

Specific studies detailing the competitive inhibition kinetics of this compound against HMG-CoA reductase are not available in the reviewed literature.

Generally, statins, including the active form of Lovastatin, act as competitive inhibitors of HMG-CoA reductase. brainkart.comnih.gov This means they bind to the active site of the enzyme, the same site where the natural substrate, HMG-CoA, binds. researchgate.net The structural similarity between the dihydroxy acid portion of the active statin and the HMG-moiety of the substrate allows it to compete effectively for binding. researchgate.netnih.gov This binding is reversible. The high affinity of statins for the enzyme (nanomolar range) compared to the substrate (micromolar range) contributes to their potent inhibitory effect. mdpi.com The mechanism involves the inhibitor preventing the substrate from accessing the active site, thereby blocking the conversion of HMG-CoA to mevalonate (B85504), a critical step in cholesterol synthesis. nih.gov

Molecular Docking and Computational Modeling of Ligand-Enzyme Interactions

There are no specific molecular docking or computational modeling studies found in the public domain that focus exclusively on the interaction between this compound and HMG-CoA reductase. However, extensive modeling has been performed on Lovastatin and other statins, providing insights into their binding mechanisms.

Investigation of Potential Off-Target Molecular Interactions

There is no specific research available on the potential off-target molecular interactions of this compound.

Studies on Lovastatin itself have identified some off-target effects. For instance, the lactone form of Lovastatin has been shown to inhibit the proteasome, a cellular complex responsible for protein degradation, an effect independent of HMG-CoA reductase inhibition. nih.govnih.gov Additionally, off-target effects of Lovastatin on lymphatic smooth muscle cell contractility have been reported, which are also dependent on the lactone ring. nih.govresearchgate.net Some statins have also been noted to interfere with leukocyte adhesion through allosteric inhibition of the LFA-1 integrin. merckmillipore.com It is plausible that metabolites of Lovastatin could have their own unique off-target interaction profiles, but specific investigations into those of this compound are currently lacking in the scientific literature.

Exploration of Non-HMG-CoA Reductase Mediated Mechanisms

Beyond its well-established role in cholesterol synthesis, lovastatin has been shown to influence other significant cellular processes, including proteasome activity, the cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways, and the broader isoprenoid biosynthesis pathway.

Research indicates that lovastatin can inhibit the proteasome, a key cellular complex responsible for protein degradation. This inhibition is attributed to the prodrug, β-lactone ring form of lovastatin, and is independent of its HMG-CoA reductase inhibitory activity, which is carried out by the open-ring hydroxy acid form. nih.govnih.govpnas.org The inhibition of the proteasome by the lactone form of lovastatin leads to the accumulation of cyclin-dependent kinase inhibitors p21 and p27, resulting in G1 cell cycle arrest. nih.govnih.gov This mechanism is thought to contribute to the potential chemopreventive effects of lovastatin. nih.govelsevierpure.com

Table 1: Effects of Lovastatin Forms on Enzymatic Inhibition

Compound FormPrimary TargetMechanismCellular EffectReference
Lovastatin (lactone prodrug)ProteasomeInhibition of proteasome-mediated degradationAccumulation of p21 and p27, G1 cell cycle arrest nih.govnih.govpnas.org
Lovastatin (open-ring hydroxy acid)HMG-CoA ReductaseCompetitive inhibitionReduction of cholesterol biosynthesis nih.govnih.gov

The interaction of lovastatin with the cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor-gamma (PPARγ) pathways is complex and appears to be cell-type specific.

In some contexts, lovastatin has been shown to induce COX-2 expression and subsequent production of prostaglandins (B1171923) like PGE2. aacrjournals.org One study in human lung cancer cells demonstrated that the lactone form of lovastatin, but not the hydroxy acid form, induces apoptosis by upregulating COX-2. nih.gov This COX-2 induction leads to the production of PPARγ-activating prostaglandins, which then mediate the apoptotic effect. nih.gov The study also showed that lovastatin lactone caused a translocation of PPARγ to the nucleus, which was dependent on COX-2 activity. nih.gov

Conversely, other research in human endothelial cells has shown that statins, including simvastatin (B1681759) and atorvastatin (B1662188), can reduce COX-2 expression and activity, an effect that was reversible with the addition of mevalonate. oup.com In macrophages, statins have been found to activate PPARγ through a COX-2-dependent increase in the level of the PPARγ ligand 15d-PGJ2. nih.govahajournals.org The combination of lovastatin with a COX-2 inhibitor has also been shown to have synergistic effects in restricting pancreatic cancer cell growth by inducing apoptosis and cell cycle arrest. aacrjournals.org

Studies have also suggested that lovastatin can enhance its anti-apoptotic effects by suppressing PPARγ in the context of steroid-induced osteonecrosis of the femoral head. nih.gov

Table 2: Summary of Lovastatin's Interaction with COX-2 and PPARγ Pathways

Cell Type/ContextEffect on COX-2Effect on PPARγDownstream ConsequenceReference
Human Lung Cancer CellsUpregulation (by lactone form)Activation (via COX-2 products)Induction of apoptosis nih.gov
Human Endothelial CellsReductionNot specifiedAnti-angiogenic effect oup.com
MacrophagesInductionActivation (via 15d-PGJ2)Anti-atherogenic actions nih.govahajournals.org
Pancreatic Cancer CellsNot specifiedNot specifiedSynergistic apoptosis with COX-2 inhibitor aacrjournals.org
Steroid-Induced OsteonecrosisNot specifiedSuppressionEnhanced anti-apoptotic effects nih.gov

The inhibition of HMG-CoA reductase by lovastatin not only curtails cholesterol production but also reduces the synthesis of other crucial isoprenoid intermediates. nih.govnih.gov These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational modification of various signaling proteins, a process known as isoprenylation. nih.govnih.gov

By depleting the pool of these isoprenoids, lovastatin can inhibit the function of key proteins like Ras and Rho GTPases. merckmillipore.com The inhibition of isoprenylation of these proteins can affect numerous cellular functions, including cell growth, differentiation, and cytoskeletal organization. nih.gov For instance, the inhibition of the isoprenylation of p21ras has been explored as a potential anti-cancer strategy. nih.gov However, research has indicated that the concentrations of lovastatin required to inhibit protein isoprenylation are higher than those needed for significant inhibition of cholesterol synthesis. nih.gov The pleiotropic effects of statins, such as improving endothelial function and reducing inflammation, are largely attributed to the inhibition of isoprenoid synthesis. nih.govnih.gov

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Impact of 6'-Hydroxymethyl Group on HMG-CoA Reductase Potency

The introduction of a hydroxymethyl group at the 6'-position of the lovastatin (B1675250) molecule has a discernible impact on its inhibitory activity against HMG-CoA reductase. Lovastatin itself is a prodrug, existing as an inactive lactone that is hydrolyzed in the body to its active β-hydroxyacid form. drugs.com This open-ring form is structurally similar to the HMG-CoA substrate, allowing it to competitively inhibit the HMG-CoA reductase enzyme. nih.gov

Metabolism of lovastatin, primarily in the liver by cytochrome P450 enzymes, leads to the formation of various metabolites, including 6'-hydroxymethyl lovastatin. nih.gov Research on the relative enzyme inhibitory activities of the hydroxy acid forms of lovastatin and its metabolites has shown that 6'-β-hydroxy-lovastatin retains significant, albeit slightly reduced, potency. In one study, the relative inhibitory activities were reported as follows: lovastatin (hydroxy acid form) being the most potent, followed by 6'-β-hydroxy-lovastatin and then the 6'-exomethylene derivative. nih.gov Specifically, the relative activities were quantified as 1 for lovastatin, 0.6 for 6'-β-hydroxy-lovastatin, and 0.5 for 6'-exomethylene-lovastatin. nih.gov This indicates that the presence of the 6'-hydroxymethyl group diminishes the inhibitory capacity by approximately 40% compared to the parent hydroxy acid form of lovastatin.

Stereochemical Influence of the Hydroxymethyl Group on Biological Activity

The stereochemistry of drug molecules is a critical determinant of their biological activity, influencing everything from target binding to metabolic pathways. mdpi.com In the case of 6'-hydroxymethyl lovastatin, the hydroxylation at the 6'-position is a stereoselective process, predominantly yielding the 6'-β-hydroxy-lovastatin isomer. nih.gov

This specific spatial arrangement of the hydroxymethyl group is crucial for its interaction with the active site of the HMG-CoA reductase enzyme. While detailed studies on the differential activity of various stereoisomers of 6'-hydroxymethyl lovastatin are not extensively available, the principle of stereoselectivity in drug-receptor interactions is well-established. The precise orientation of the hydroxyl group in the 6'-β position likely allows for optimal binding within the enzyme's active site, even if this binding is slightly less potent than that of the parent lovastatin hydroxy acid. Any deviation from this specific stereochemistry would be expected to result in a significant loss of inhibitory activity due to steric hindrance or the loss of key binding interactions.

Comparison of 6'-Hydroxymethyl Lovastatin Sodium Salt with Other Lovastatin Metabolites and Analogues

To better understand the pharmacological profile of this compound, it is useful to compare it with other related compounds.

Differentiating Activity Profiles from 6'-Hydroxy and 6'-Exomethylene Derivatives

As previously mentioned, the primary metabolites of lovastatin include the 6'-hydroxy (specifically 6'-β-hydroxy) and 6'-exomethylene derivatives. nih.gov Their activity profiles against HMG-CoA reductase show a clear hierarchy in potency.

Compound (Hydroxy Acid Form)Relative HMG-CoA Reductase Inhibitory Activity
Lovastatin1.0
6'-β-Hydroxy-lovastatin0.6 nih.gov
6'-Exomethylene-lovastatin0.5 nih.gov
3"-Hydroxy-lovastatin0.15 nih.gov

This data clearly illustrates that while the 6'-hydroxymethyl (6'-β-hydroxy) metabolite is a potent inhibitor, it is less so than the parent compound. The 6'-exomethylene derivative, which features a double bond at the 6' position, exhibits even lower, though still significant, inhibitory activity. nih.gov Another metabolite, 3"-hydroxy-lovastatin, shows markedly reduced activity. nih.gov

Influence of the Sodium Salt Form on Solvation and Enzyme Access

Lovastatin is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. researchgate.netrjptonline.org This poor aqueous solubility can be a limiting factor in its bioavailability. researchgate.netnih.gov The conversion of the active hydroxy acid form to a sodium salt, such as this compound, is a common pharmaceutical strategy to enhance solubility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Inhibition

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For HMG-CoA reductase inhibitors, QSAR models have been developed to predict their inhibitory potency based on various molecular descriptors. mdpi.comnih.govnih.gov

Preclinical Investigation of Biological Activities in Controlled Research Models

Cellular Studies in Cultured Cell Lines

The impact of Lovastatin (B1675250) and its active forms on cancer cell lines has been a significant area of preclinical research, revealing mechanisms that interfere with cell growth and survival. These effects are primarily linked to the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a critical enzyme in the mevalonate (B85504) pathway. jbiochemtech.comnih.gov This pathway is essential for producing cholesterol and various non-steroidal isoprenoids necessary for cell function and proliferation. nih.gov

Lovastatin has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in a variety of cancer cell models. By halting the cell cycle, the compound prevents cancer cells from dividing and proliferating.

In nasopharyngeal carcinoma (NPC) stem cells, Lovastatin has been observed to dose-dependently induce apoptosis and cause cell cycle arrest. nih.gov Similarly, studies on medulloblastoma cell lines demonstrated that Lovastatin prevents proliferation and triggers apoptosis. nih.gov Research on lung cancer cell lines also confirmed that Lovastatin induces both apoptosis and necrosis. nih.gov

A key mechanism for cell cycle arrest involves the upregulation of cyclin-dependent kinase inhibitors (CKIs). In multiple studies, Lovastatin treatment led to an accumulation of p21 and p27, proteins that halt the cell cycle at the G1 phase. nih.gov This G1 arrest is a common finding across different cancer cell types treated with Lovastatin. nih.gov

The induction of apoptosis by Lovastatin involves several cellular pathways. In glioma cells, treatment activated the c-jun NH2-terminal kinase 1, which in turn triggered the caspase-3 pathway, a central executioner of apoptosis. nih.gov

Table 1: Effects of Lovastatin on Cell Cycle and Apoptosis in Various Cell Lines

Cell Line Type Key Findings References
Nasopharyngeal Carcinoma (NPC) Stem Cells Dose-dependent induction of apoptosis and cell cycle arrest. nih.gov
Medulloblastoma Prevention of proliferation and induction of apoptosis. nih.gov
Lung Cancer Induction of apoptosis and necrosis; upregulation of p21 and/or p27. nih.gov

The anticancer effects of Lovastatin are underpinned by its ability to modulate several critical cellular signaling pathways that control cell growth, survival, and differentiation.

Key modulated pathways include:

Myc Expression: In medulloblastoma cancer stem cells, Lovastatin is studied for its potential to inhibit Myc expression, a critical factor for tumor cell expansion. nih.gov

Shh Signaling: The Sonic hedgehog (Shh) signaling pathway, also implicated in medulloblastoma, is another potential target of Lovastatin. nih.gov

Skp2 and DCX Modulation: In glioma stem cells, Lovastatin has been shown to induce the degradation of S-phase kinase-associated protein 2 (Skp2), leading to decreased proliferation and stem cell markers. It also modulates doublecortin (DCX) expression, which is involved in neuronal migration. nih.gov

Proteasome Inhibition: Some research suggests that Lovastatin's lactone pro-drug form can inhibit the proteasome, leading to the accumulation of tumor-suppressing proteins like p21 and p27, independent of HMG-CoA reductase inhibition. nih.gov

Numerous in vitro studies have confirmed that Lovastatin significantly inhibits the viability and proliferation of various cancer cells. nih.gov This inhibitory effect is a direct consequence of its impact on the cell cycle and its ability to induce apoptosis.

For instance, preclinical studies have demonstrated that Lovastatin prevents the proliferation of medulloblastoma cell lines. nih.gov It has also been shown to inhibit the proliferation of anaplastic thyroid cancer cells and nasopharyngeal carcinoma cancer stem cells. nih.govebrary.net The reduction in cell viability is often dose-dependent and is a cornerstone of the compound's potential anticancer activity. nih.govnih.gov

In Vitro Antimicrobial Research Applications and Mechanisms

While primarily known for its cholesterol-lowering and anticancer properties, the HMG-CoA reductase pathway is also present in some microorganisms, leading to research into the antimicrobial potential of statins.

The rationale for the antimicrobial effect of statins lies in the importance of the mevalonate pathway for synthesizing essential molecules in bacteria, such as isoprenoids, which are vital for cell membrane integrity and other functions. nih.gov By inhibiting HMG-CoA reductase, statins can disrupt these processes and impede bacterial growth. nih.gov

However, the effectiveness of Lovastatin as a direct antimicrobial agent has produced conflicting results. While some statins like simvastatin (B1681759) and atorvastatin (B1662188) have shown significant antimicrobial activity against bacteria such as S. aureus and E. coli, one study reported that Lovastatin did not exhibit any antimicrobial activity against the tested microorganisms. nih.gov This suggests that the antimicrobial effects of statins can be compound-specific and may not universally apply to Lovastatin. It is also noted that some bacteria utilize a mevalonate-independent pathway for isoprenoid synthesis, which would render them insensitive to HMG-CoA reductase inhibitors. nih.gov

The potential for statins to act synergistically with existing antimicrobial drugs is an area of interest. By weakening the bacterial cell through mechanisms like membrane disruption, statins could potentially lower the effective dose of conventional antibiotics and help combat drug resistance. Lovastatin has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents, a concept that could theoretically extend to antimicrobial synergy. nih.gov However, specific preclinical data on the synergistic effects of 6'-Hydroxymethyl Lovastatin Sodium Salt with other antimicrobials in controlled culture conditions is not extensively documented in the reviewed literature.

Preclinical In Vivo Biochemical Studies in Animal Models

Preclinical research utilizing controlled animal models has been fundamental in elucidating the biochemical profile of this compound. These in vivo studies provide critical insights into the compound's biological activities and its interactions with physiological systems, particularly concerning cholesterol metabolism.

Assessment of Biochemical Markers of Cholesterol Synthesis in Animal Tissues

The primary mechanism of action for this compound, as with other statins, is the competitive inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. jbiochemtech.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the cholesterol biosynthesis pathway. scispace.comnih.gov The sodium salt form of 6'-Hydroxymethyl Lovastatin is the dihydroxy open-acid, which is the pharmacologically active form that directly inhibits the enzyme. jbiochemtech.comkarger.com

Research on the metabolites of Lovastatin has demonstrated that the hydroxylated forms retain significant inhibitory activity against HMG-CoA reductase. In vitro studies using microsomal preparations have quantified the relative inhibitory potency of these metabolites. The hydroxy acid form of 6'-β-hydroxy-lovastatin, which corresponds to the anion in this compound, exhibits substantial, though slightly reduced, activity compared to the primary hydroxy acid form of Lovastatin. nih.gov

Table 1: Relative Inhibitory Activity of Lovastatin Metabolites against HMG-CoA Reductase This interactive table summarizes the relative enzyme inhibitory activities of the hydroxy acid forms of various Lovastatin metabolites as determined in microsomal studies.

Compound Relative Inhibitory Activity
Lovastatin Hydroxy Acid 1.0
6'-β-Hydroxy-lovastatin Hydroxy Acid 0.6
6'-Exomethylene-lovastatin Hydroxy Acid 0.5
3"-Hydroxy-lovastatin Hydroxy Acid 0.15

Data sourced from in vitro studies on microsomal metabolites. nih.gov

Evaluation of Hepatic Uptake and Distribution in Research Animal Models

The liver is the principal target organ for HMG-CoA reductase inhibitors, as it is the primary site of cholesterol biosynthesis and regulation. karger.comnih.gov Preclinical studies in animal models, including rats and dogs, have established that Lovastatin and its active metabolites are preferentially extracted by and concentrated in the liver. karger.comnih.gov This targeted distribution enhances the therapeutic efficacy on cholesterol synthesis while minimizing systemic exposure.

Following administration, Lovastatin undergoes extensive metabolism, with biotransformation occurring via cytochrome P-450-mediated oxidation to yield hydroxylated metabolites, including the 6'-hydroxymethyl derivative. nih.govnih.gov Studies analyzing tissue homogenates in rats and dogs have shown that inhibitory activity derived from Lovastatin is found in much greater concentrations in the liver compared to other organs such as the spleen, testes, and kidney. karger.com The 6'-hydroxylated metabolite of the dihydroxy acid has been identified as a major metabolite in the bile of both rats and dogs, indicating significant hepatic processing and excretion. nih.gov

Table 2: Species-Dependent Hepatic Metabolism of Lovastatin in Animal Models This interactive table outlines the primary metabolic pathways of Lovastatin observed in the liver of different research animal models.

Animal Model Primary Metabolic Pathway in Liver Key Metabolites Identified in Liver/Bile
Rat Cytochrome P-450 Oxidation, β-Oxidation 6'-Hydroxylated Dihydroxy Acid, 6'-Exomethylene Derivative, Pentanoic Acid Derivative (Taurine Conjugate)
Mouse Cytochrome P-450 Oxidation, β-Oxidation 6'-Hydroxylated Dihydroxy Acid, Pentanoic Acid Derivative
Dog Cytochrome P-450 Oxidation 6'-Hydroxylated Dihydroxy Acid, 6'-Exomethylene Derivative

Information compiled from studies on Lovastatin biotransformation. nih.gov

Examination of Biochemical Effects on Cellular Processes in Specific Organs

The primary biochemical effect of inhibiting HMG-CoA reductase in the liver is a reduction in intracellular cholesterol concentration. This depletion triggers a compensatory cellular response aimed at restoring cholesterol homeostasis. A key element of this response is the upregulation of the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. scispace.comnih.govnih.gov

Beyond the liver, the biochemical effects are less pronounced due to the preferential hepatic uptake of the compound. karger.com The impact on cellular processes in extrahepatic tissues is limited, which is a key feature of the compound's targeted action.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of 6'-Hydroxymethyl Lovastatin (B1675250) Sodium Salt, providing the means to isolate the analyte from its parent compound, other metabolites, and impurities, which is a critical step for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation and purity assessment of 6'-Hydroxymethyl Lovastatin Sodium Salt. Method development focuses on optimizing the separation of this polar, hydrophilic compound from the more lipophilic lovastatin lactone and its corresponding hydroxy acid.

Method Development: Reversed-phase HPLC (RP-HPLC) is the standard approach. oup.com Development involves the careful selection of a stationary phase, mobile phase composition, and detector settings to achieve optimal resolution and peak shape. researchgate.net A typical method employs a C8 or C18 column, which provides the necessary hydrophobicity to retain and separate lovastatin and its derivatives. nih.govrjptonline.org The mobile phase usually consists of an organic solvent, such as acetonitrile (B52724), and an aqueous component, often an acidic buffer like phosphoric or formic acid, to control the ionization state of the carboxylate group and ensure sharp peaks. oup.comnih.govnih.gov An isocratic elution is often sufficient for baseline separation, providing a simple and robust method. nih.gov The UV detector is commonly set to 238 nm, the wavelength of maximum absorbance for the conjugated diene chromophore present in the lovastatin structure. nih.govnih.gov

Validation: A developed HPLC method must be validated according to regulatory guidelines to ensure its reliability. rjptonline.org Validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govrjptonline.org Linearity is typically established over a concentration range relevant to the intended application, with correlation coefficients (r) greater than 0.999 demonstrating a strong linear relationship. oup.comrjptonline.org Accuracy is confirmed by recovery studies, with results generally expected to be within 98-102%. nih.gov Precision, measured as the relative standard deviation (RSD) for replicate analyses, should be less than 2%. nih.gov For bioanalytical applications in plasma, LOD and LOQ values can be as low as 0.5 ng/mL and 1 ng/mL, respectively, demonstrating high sensitivity. nih.gov

Table 1: Representative HPLC Method Parameters for Analysis of Lovastatin Derivatives This table presents a typical set of starting conditions for the analysis of this compound, based on established methods for related compounds.

ParameterConditionReference
ColumnReversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govrjptonline.org
Mobile PhaseAcetonitrile and 0.1% Phosphoric Acid in Water (e.g., 65:35 v/v) nih.gov
Flow Rate1.0 - 1.5 mL/min nih.gov
DetectionUV-Diode Array Detector (DAD) at 238 nm oup.com
Column Temperature30°C nih.gov
Injection Volume5 - 20 µL rjptonline.orgnih.gov

Gas Chromatography (GC) is less commonly used for the direct analysis of this compound due to the compound's high molecular weight, polarity, and low volatility. Direct injection into a GC system would lead to thermal degradation rather than volatilization. Therefore, chemical derivatization is a mandatory prerequisite to convert the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis. nih.gov

Derivatization and Analysis: A common derivatization strategy is silylation, where active hydrogens on the hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.gov The resulting TMS-ether-ester derivative is significantly more volatile and thermally stable.

Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometry (MS) detector (GC-MS). This approach offers high sensitivity and selectivity, particularly when using techniques like multiple reaction monitoring (MRM). nih.gov The GC method would utilize a capillary column and a temperature program to separate the derivatized analyte from other components. While powerful, the additional derivatization step makes GC-based methods more complex and time-consuming compared to direct HPLC analysis. nih.gov

Table 2: Overview of GC-MS Approach for Statin Derivatives This table outlines the necessary steps for analyzing compounds like this compound using Gas Chromatography.

StepDescriptionReference
Sample PreparationIsolation of the analyte from the sample matrix. researchgate.net
DerivatizationConversion to a volatile form, typically via silylation (e.g., using BSTFA). nih.gov
GC SeparationSeparation on a capillary column with a programmed temperature ramp. nih.gov
MS DetectionIdentification and quantification using a mass spectrometer, often in MRM mode for enhanced selectivity. nih.gov

Spectroscopic and Spectrometric Techniques for Structure Elucidation and Quantification

While chromatography separates the compound, spectroscopic and spectrometric techniques provide definitive structural information and are key to sensitive quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for definitive confirmation of its identity. nih.gov

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the primary experiments performed. rroij.com The ¹H NMR spectrum would confirm the presence of the core lovastatin structure and, crucially, would show signals corresponding to the newly introduced hydroxymethyl (-CH₂OH) group. rroij.com Further confirmation can be obtained using two-dimensional (2D) NMR experiments, such as NOESY, which can reveal the spatial proximity of different protons and help understand the molecule's conformation. bohrium.com A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment would differentiate between CH, CH₂, and CH₃ groups, confirming the presence of the additional methylene (B1212753) carbon from the hydroxymethyl group. rroij.com Comparing the NMR spectra of the compound with that of lovastatin allows for precise identification of the structural modification. rroij.com

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific quantification of this compound in complex biological matrices like plasma. nih.govnih.govnih.gov Its high selectivity allows for the differentiation of the analyte from structurally similar compounds, and its sensitivity enables detection at very low concentrations. nih.gov

In a typical LC-MS/MS method, the analyte is first separated by HPLC and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode. medpharmres.com For quantification, tandem mass spectrometry is performed using the multiple reaction monitoring (MRM) mode. medpharmres.com In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the matrix. medpharmres.com For this compound (formula C₂₄H₃₇O₇Na), the precursor ion in negative mode would correspond to the free acid [M-H]⁻ at m/z 437.3, while fragmentation would yield characteristic product ions for detection. researchgate.neto2hdiscovery.co

Table 3: Representative LC-MS/MS Parameters for Quantification of Lovastatin Derivatives This table outlines typical mass spectrometry settings for the analysis of hydroxylated lovastatin metabolites.

ParameterSettingReference
Ionization ModeElectrospray Ionization (ESI), Negative or Positive nih.govmedpharmres.com
Detection ModeMultiple Reaction Monitoring (MRM) medpharmres.com
Precursor Ion [M-H]⁻m/z 437.3 (for the free acid form) researchgate.neto2hdiscovery.co
Typical Product IonSpecific fragment resulting from the loss of structural moieties (e.g., water, side chain). researchgate.netmedpharmres.com
Linear Range (in plasma)0.1-100 nM or lower nih.gov
Internal StandardA structurally similar but isotopically labeled compound or another statin (e.g., simvastatin). nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and accessible method for the quantification of this compound, particularly in bulk form or simple solutions. smbb.mx The basis for this technique is the compound's ability to absorb light in the UV region due to the presence of a conjugated double bond system in its hexahydronaphthalene (B12109599) ring. nih.gov

The maximum absorbance (λmax) for lovastatin and its derivatives is consistently observed at approximately 238 nm. nih.govrjptonline.org The introduction of a 6'-hydroxymethyl group does not alter the core chromophore, so this wavelength remains optimal for detection. nih.gov According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound. smbb.mx While UV-Vis spectroscopy is highly effective and often used as the detection method in HPLC, it lacks the selectivity to distinguish between different statins or their metabolites in a mixture without prior chromatographic separation. nih.govresearchgate.net Therefore, it is best suited for the analysis of purified samples or as part of an HPLC-UV system. nih.gov

Application of this compound as an Analytical Reference Standard

The purity and quality of pharmaceutical products are of paramount importance. Regulatory bodies worldwide mandate the identification and control of impurities in drug substances and products. In this context, well-characterized reference standards of potential impurities are indispensable tools for the development and validation of analytical methods. 6'-Hydroxymethyl Lovastatin, a metabolite and potential impurity of Lovastatin, and its sodium salt form, serve a critical role in the quality control of Lovastatin formulations. drugbank.com This section elucidates the application of this compound as an analytical reference standard in impurity profiling and preclinical bioanalysis.

Method Development for Impurity Profiling of Lovastatin Formulations

The development of a robust, stability-indicating analytical method is a prerequisite for ensuring the quality of Lovastatin formulations. Such a method must be capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. researchgate.netresearchgate.net The use of this compound as a reference standard is crucial for the accurate identification and quantification of this specific impurity during routine quality control and stability studies of Lovastatin. usp.orgoup.com

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for impurity profiling of statins. researchgate.netnih.gov The development of such a method involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation.

A representative HPLC method for the impurity profiling of Lovastatin is detailed in the table below:

ParameterTypical Conditions
Chromatographic System High-Performance Liquid Chromatograph with a UV detector
Column C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netnih.gov
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) researchgate.netnih.gov
Flow Rate 1.0 - 1.5 mL/min nih.gov
Detection Wavelength 238 nm oup.comnih.gov
Column Temperature 25-30 °C usp.orgnih.gov
Injection Volume 10-20 µL

In the method development process, a solution containing Lovastatin and a mixture of its potential impurities, including a known concentration of this compound reference standard, is injected into the HPLC system. The chromatographic conditions are then systematically adjusted to achieve adequate resolution between all peaks. The availability of the reference standard allows for the unambiguous identification of the 6'-Hydroxymethyl Lovastatin peak in the chromatogram based on its retention time.

Once the method is developed, it is validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation process assesses parameters such as specificity, linearity, range, accuracy, precision, and robustness. nih.gov The use of the this compound reference standard is essential for determining the linearity, accuracy, and limit of quantification (LOQ) for this specific impurity.

Quantification in Preclinical Biological Samples

During the preclinical development of a drug, it is essential to understand its pharmacokinetic profile, which includes the absorption, distribution, metabolism, and excretion (ADME) of the compound. Lovastatin is known to be metabolized in the body into various forms, including 6'-Hydroxymethyl Lovastatin. drugbank.com To study the pharmacokinetics of this metabolite, a sensitive and selective analytical method for its quantification in biological matrices such as plasma is required.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of drugs and their metabolites due to its high sensitivity and specificity. nih.govnih.gov A validated LC-MS/MS method would allow for the accurate measurement of 6'-Hydroxymethyl Lovastatin concentrations in plasma samples obtained from preclinical animal studies. nih.govresearchgate.net

The table below outlines the typical parameters of an LC-MS/MS method for the quantification of a Lovastatin metabolite in plasma:

ParameterTypical Conditions
Chromatographic System Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer nih.gov
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A gradient mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) nih.gov
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard
Sample Preparation Protein precipitation or liquid-liquid extraction of plasma samples nih.gov

In the development of such a method, the this compound reference standard is used to optimize the mass spectrometric conditions to identify the most abundant and stable precursor and product ions for quantification. It is also used to prepare calibration standards and quality control samples for the validation of the method. The validation would include assessing the method's linearity, accuracy, precision, selectivity, matrix effect, and stability in the biological matrix. nih.gov

Future Directions in Academic Research

Elucidating Novel Biological Activities and Molecular Targets Beyond HMG-CoA Reductase

A primary avenue for future investigation lies in identifying and characterizing the biological activities of 6'-Hydroxymethyl Lovastatin (B1675250) Sodium Salt that are independent of HMG-CoA reductase inhibition. Research on Lovastatin has revealed a range of effects, including anti-inflammatory, anti-cancer, and neuroprotective properties, providing a logical starting point for studying its metabolites. researchgate.net These broader effects are thought to stem from the inhibition of isoprenoid synthesis, which is crucial for the function of intracellular signaling molecules like Rho, Ras, and Rac. nih.gov

A key area of exploration will be the identification of direct molecular targets other than HMG-CoA reductase. For instance, Lovastatin has been found to bind to an allosteric site on the β2 integrin lymphocyte function-associated antigen-1 (LFA-1), which is involved in immune responses. drugbank.comnih.gov Future studies should investigate whether 6'-Hydroxymethyl Lovastatin Sodium Salt shares this or other off-target interactions. Such research could uncover novel mechanisms for immunomodulation or anti-inflammatory activity.

Potential Research Targets Beyond HMG-CoA Reductase:

Potential Target ClassSpecific ExampleRationale for Investigation
Integrins Lymphocyte function-associated antigen-1 (LFA-1)Parent compound Lovastatin binds to LFA-1, suggesting metabolites may have similar immunomodulatory effects. drugbank.comnih.gov
Signaling Proteins Rho, Ras, Rac GTPasesInhibition of isoprenoid precursors by statins affects the function of these key signaling molecules, impacting cell proliferation, differentiation, and apoptosis. ahajournals.org
Histone Deacetylases (HDACs) HDAC2Lovastatin has been shown to inhibit HDAC2, suggesting a potential role in cancer therapy and chemoprevention for its metabolites. drugbank.com
Transcription Factors Kruppel-like factor-2 (KLF2)Statins can induce KLF2, which is involved in endothelial nitric oxide synthase (eNOS) expression and T-cell proliferation. ahajournals.org

Investigating Stereospecific Effects of the Hydroxymethyl Group

The introduction of a hydroxymethyl group at the 6'-position creates a new chiral center, making the stereochemistry of this metabolite a critical area of study. The spatial arrangement of this functional group could significantly influence the compound's binding affinity, activity, and metabolic stability. Research on Simvastatin (B1681759), a closely related statin, has shown that metabolites can feature an inverted 6'-chiral center. nih.gov

Future research must focus on the stereoselective synthesis of different isomers of this compound. Comparing the biological activity of these distinct stereoisomers in vitro will be essential. For example, while the stereochemistry of the side chain ester has been noted as not crucial for HMG-CoA reductase inhibition, the orientation of the new hydroxymethyl group may be vital for interactions with other, novel targets. nih.gov This line of inquiry could reveal that one stereoisomer is more potent in an anti-inflammatory context, while another might exhibit greater anti-proliferative effects, opening doors for developing more targeted therapeutic agents.

Development of Advanced Computational Models for Predicting Metabolite Activity and Interactions

The advancement of in silico methods offers a powerful tool for accelerating research into this compound. cam.ac.uk Computational modeling can predict the diverse structures of metabolites and help identify which are most likely to be biologically active or potentially toxic. researchgate.net

Future work should focus on creating sophisticated computational models tailored to this specific metabolite. These models could include:

Molecular Docking Simulations: To predict the binding affinity of this compound with a wide array of proteins beyond HMG-CoA reductase, such as the aforementioned LFA-1 or various kinases. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Models: To correlate the structural features of the metabolite, including the stereochemistry of the hydroxymethyl group, with its biological activity.

Metabolism Prediction Tools: To forecast further metabolic transformations of the compound, helping to identify all downstream products that may have their own biological effects. eurekaselect.com

The integration of experimental data with computational predictions will create a synergistic approach, allowing researchers to prioritize which predicted interactions and activities to validate in the laboratory, thereby streamlining the discovery process. cam.ac.uk

Exploration of this compound in Combined Research Modalities (e.g., with other bioactive compounds in vitro)

Investigating the effects of this compound in combination with other bioactive compounds is a promising research direction. Synergistic or additive interactions could lead to enhanced therapeutic effects or allow for the use of lower concentrations of each compound.

A recent in vitro study demonstrated that a combination of Lovastatin and Resveratrol synergistically improved wound healing and exhibited an additive antibacterial effect against S. aureus and P. aeruginosa. mdpi.com This provides a strong rationale for exploring similar combinations with this compound. Future studies could pair the metabolite with various agents to assess combined effects on different cell processes.

Potential Combination Research Areas:

Combined Agent ClassPotential ApplicationRationale
Antioxidants (e.g., Resveratrol) Wound Healing, AntibacterialBuilding on demonstrated synergy with the parent compound, Lovastatin. mdpi.com
Chemotherapeutic Agents OncologyLovastatin can increase the sensitivity of some cancer cells to chemotherapy; its metabolite may share this property. researchgate.net
Anti-inflammatory Drugs Inflammatory DisordersTo explore potential synergistic effects in downregulating inflammatory pathways.

Utilization in Mechanistic Studies of Disease Models (non-clinical human trials)

Once foundational in vitro data are established, the next critical step is to utilize this compound in non-clinical disease models to study its mechanisms of action in vivo. Animal models provide an essential platform for understanding how the compound affects complex biological systems.

Based on the known pleiotropic effects of Lovastatin, several disease models are of particular interest. For example, Lovastatin has been shown to rescue learning and attention deficits in a mouse model of Neurofibromatosis type I and to ameliorate symptoms in an animal model of multiple sclerosis. nih.gov It is plausible that its hydroxylated metabolite could contribute to these effects. Future research should involve administering this compound to relevant animal models to investigate its impact on disease pathology, cellular signaling pathways, and biomarkers. Such studies will be crucial for elucidating its therapeutic potential and mechanism of action in complex diseases, paving the way for any future clinical consideration.

Q & A

Basic Research Questions

Q. What are the optimal storage and handling conditions for 6'-Hydroxymethyl Lovastatin Sodium Salt to ensure stability in experimental settings?

  • Methodological Answer : The compound should be stored at -70°C under inert gas to prevent degradation. Initial thawing requires aliquot preparation to avoid repeated freeze-thaw cycles, which can destabilize the sodium salt form. Solutions should be shielded from light due to photosensitivity. Stability post-thawing is maintained for 6 months at -70°C .

Q. How can researchers verify the purity of this compound before use in cell-based assays?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds is recommended. Calibration against certified reference materials (e.g., USP standards) ensures accuracy. Impurity profiling should include checks for related compounds like Lovastatin Epimer Mixture or dihydrolovastatin, which are common derivatives .

Q. What solubility properties should be considered when preparing aqueous solutions of this compound?

  • Methodological Answer : The sodium salt form enhances water solubility compared to the parent Lovastatin. Pre-dissolve in nanopure water (as done for Lovastatin Hydroxy Acid Sodium Salt in thrombolysis studies) and filter-sterilize for cell culture applications. Solubility tests using universal pH indicators or conductivity measurements can validate dissolution .

Advanced Research Questions

Q. How does this compound modulate non-HMG-CoA reductase pathways, such as MAP kinase or PDGF receptor activity?

  • Methodological Answer : Design dose-response experiments using HIRcB cells to assess insulin-induced MAP kinase inhibition. Western blotting for phosphorylated PDGF receptors can quantify tyrosine kinase suppression. Compare results with Lovastatin’s sodium salt, which reduces Ras farnesylation and downstream signaling .

Q. What experimental challenges arise when studying the compound’s interaction with thrombolytic agents like rt-PA in human blood clot models?

  • Methodological Answer : In vitro clot lysis assays require precise control of ethanol or aqueous stock concentrations to avoid solvent interference. Use fresh human whole blood to mimic physiological conditions. Monitor lytic efficacy via fibrin degradation assays and validate statin-rt-PA synergy using kinetic models .

Q. How can researchers resolve contradictions in reported statin efficacy across different cell lines or disease models?

  • Methodological Answer : Conduct meta-analyses of studies using standardized parameters (e.g., IC50 values, cell permeability assays). Variables like cell type (e.g., THP-1 macrophages vs. HIRcB cells), statin concentration, and pre-treatment duration must be harmonized. Cross-validate findings with isotopic labeling of Ras pathways .

Q. What advanced analytical techniques are suitable for quantifying metabolites of this compound in biological matrices?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards improves sensitivity. For tissue samples, employ solid-phase extraction to isolate the hydroxymethyl metabolite. Validate methods using pharmacokinetic models in rodent studies .

Data Analysis and Reporting Guidelines

Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?

  • Methodological Answer : Follow ICMJE standards: specify batch numbers, purity grades (e.g., HPLC≥90%), storage conditions, and solvent systems. Detail centrifugation speeds, incubation times, and cell passage numbers. Include negative controls (e.g., ethanol-only solutions) to rule out solvent effects .

Q. What statistical approaches are recommended for analyzing dose-dependent effects on cell cycle arrest or apoptosis?

  • Methodological Answer : Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC50 values. For time-course studies, apply Kaplan-Meier survival analysis. Pair flow cytometry data (e.g., G1-phase arrest) with ANOVA to assess significance across replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.